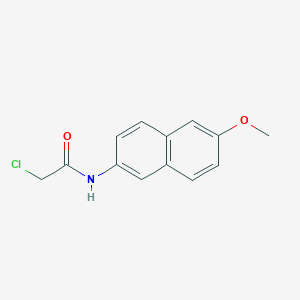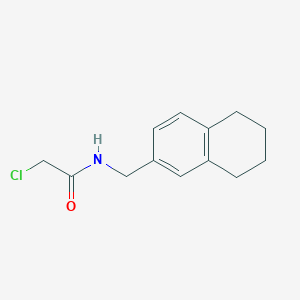
N-(1-benzothiophen-3-yl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzothiophen-3-yl)-2-chloroacetamide, also known as BTCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioamides and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
科学的研究の応用
N-(1-benzothiophen-3-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain. Additionally, N-(1-benzothiophen-3-yl)-2-chloroacetamide has been found to exhibit anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
作用機序
The exact mechanism of action of N-(1-benzothiophen-3-yl)-2-chloroacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(1-benzothiophen-3-yl)-2-chloroacetamide has been found to modulate the activity of ion channels, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
N-(1-benzothiophen-3-yl)-2-chloroacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the levels of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(1-benzothiophen-3-yl)-2-chloroacetamide has been found to modulate the activity of ion channels, which may contribute to its anticonvulsant activity. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1-benzothiophen-3-yl)-2-chloroacetamide.
実験室実験の利点と制限
One advantage of using N-(1-benzothiophen-3-yl)-2-chloroacetamide in lab experiments is its potential therapeutic applications. Additionally, N-(1-benzothiophen-3-yl)-2-chloroacetamide is relatively easy to synthesize and has a high yield. However, one limitation of using N-(1-benzothiophen-3-yl)-2-chloroacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of N-(1-benzothiophen-3-yl)-2-chloroacetamide.
将来の方向性
There are various future directions for the study of N-(1-benzothiophen-3-yl)-2-chloroacetamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzothiophen-3-yl)-2-chloroacetamide and its biochemical and physiological effects. Furthermore, studies are needed to determine the safety and toxicity of N-(1-benzothiophen-3-yl)-2-chloroacetamide, particularly in vivo. Finally, the development of novel analogs of N-(1-benzothiophen-3-yl)-2-chloroacetamide may lead to the discovery of more potent and selective compounds for therapeutic use.
In conclusion, N-(1-benzothiophen-3-yl)-2-chloroacetamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and toxicity. The development of novel analogs of N-(1-benzothiophen-3-yl)-2-chloroacetamide may lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
N-(1-benzothiophen-3-yl)-2-chloroacetamide can be synthesized using various methods, including the reaction of 3-benzothiophenecarboxylic acid with thionyl chloride followed by the addition of chloroacetyl chloride. Another method involves the reaction of 3-benzothiophenecarboxamide with chloroacetyl chloride in the presence of a base. The yield of N-(1-benzothiophen-3-yl)-2-chloroacetamide varies depending on the method used.
特性
IUPAC Name |
N-(1-benzothiophen-3-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-5-10(13)12-8-6-14-9-4-2-1-3-7(8)9/h1-4,6H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPDBRVZPZPTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)



![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)


![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)
